molecular formula C13H13NO2S B6417694 2-phenoxy-N-(thiophen-3-ylmethyl)acetamide CAS No. 1060198-83-5

2-phenoxy-N-(thiophen-3-ylmethyl)acetamide

Cat. No.: B6417694
CAS No.: 1060198-83-5
M. Wt: 247.31 g/mol
InChI Key: YJKKONGIJDSOIR-UHFFFAOYSA-N
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Description

2-Phenoxy-N-(thiophen-3-ylmethyl)acetamide is a synthetic acetamide derivative characterized by a phenoxy group at the 2-position of the acetamide core and a thiophen-3-ylmethyl substituent on the nitrogen atom. This compound is structurally tailored to optimize interactions with biological targets, particularly in the context of protein binding and inhibition. Its synthesis typically involves coupling activated acyl intermediates (e.g., acyl chlorides) with heterocyclic amines under controlled conditions .

Properties

IUPAC Name

2-phenoxy-N-(thiophen-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c15-13(14-8-11-6-7-17-10-11)9-16-12-4-2-1-3-5-12/h1-7,10H,8-9H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJKKONGIJDSOIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-(thiophen-3-ylmethyl)acetamide typically involves the reaction of phenoxyacetic acid with thiophen-3-ylmethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. Optimization of reaction parameters such as temperature, solvent, and reaction time would be crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-(thiophen-3-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used for reduction.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Thiophen-3-ylmethylamine derivatives.

    Substitution: Brominated or nitrated phenoxy derivatives.

Scientific Research Applications

2-phenoxy-N-(thiophen-3-ylmethyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-phenoxy-N-(thiophen-3-ylmethyl)acetamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The phenoxy group may facilitate binding to aromatic residues in proteins, while the thiophene group could interact with sulfur-containing amino acids. These interactions may modulate the activity of enzymes or receptors, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-phenoxy-N-(thiophen-3-ylmethyl)acetamide can be contextualized against related acetamide derivatives, as detailed below:

Structural Variations and Electronic Effects

Compound Name Key Substituents Electronic Features Synthesis Method Reference ID
This compound Phenoxy (A), Thiophen-3-ylmethyl (B) A: Electron-rich; B: Sulfur-mediated Acyl chloride + amine coupling
2-(Benzotriazol-1-yl)-N-(thiophen-3-ylmethyl)acetamide (7) Benzotriazole (A), Thiophen-3-ylmethyl (B) A: Electron-deficient; B: Sulfur-mediated Suzuki coupling, reductive amination
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (I) Thiophen-2-yl (A), Cyanothiophen (B) A/B: Sulfur and nitrile groups Acyl chloride activation
2-(5-Chlorothiophen-2-yl)-N-(pyridin-3-yl)acetamide (5RH1) Chlorothiophen (A), Pyridine (B) A: Halogenated; B: Basic heterocycle Not specified

Key Observations:

  • Phenoxy vs.
  • Thiophene vs. Pyridine: Thiophene-containing analogs (e.g., compound I) exhibit sulfur-mediated interactions, while pyridine-based derivatives (e.g., 5RH1) engage in hydrogen bonding via nitrogen lone pairs .

Research Findings and Implications

Substituent Optimization: The phenoxy group in this compound is superior to thiophene for α-synuclein binding, but thiophene-containing analogs may excel in sulfur-rich environments (e.g., enzyme active sites with cysteine residues) .

Electronic Tuning: Bromo or methoxy substituents on the phenoxy ring (e.g., compound 73 vs. 71) modulate binding affinity, suggesting that electron-withdrawing groups enhance target engagement .

Heterocyclic Diversity: Pyridine and benzotriazole derivatives exhibit distinct interaction profiles, underscoring the need for target-specific structural tailoring .

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